2-(5-methyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
2-(5-methyl-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C15H14N2O It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a base such as potassium carbonate (K2CO3) and an oxidant like tert-butyl hydroperoxide (TBHP) in a solvent such as dimethyl sulfoxide (DMSO) or methyl cyanide. The reaction is often carried out under argon atmosphere with blue LED light irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different benzoxazole derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
2-(5-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers
Mechanism of Action
The mechanism of action of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors in biological systems, potentially influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline: This compound has a similar structure but with a different substitution pattern on the benzoxazole ring.
4-(5-bromo-7-methyl-1,3-benzoxazol-2-yl)aniline: This derivative contains a bromine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
The presence of the methyl group on the benzoxazole ring can affect its electronic properties and interactions with other molecules, making it a valuable compound for various research purposes .
Properties
IUPAC Name |
2-(5-methyl-1,3-benzoxazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-6-7-13-12(8-9)16-14(17-13)10-4-2-3-5-11(10)15/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUHCEMIRRZMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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